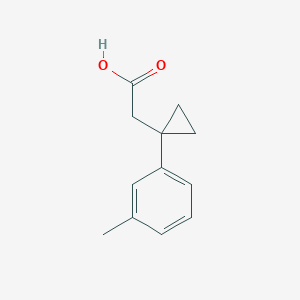

2-(1-m-Tolylcyclopropyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-(3-methylphenyl)cyclopropyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-3-2-4-10(7-9)12(5-6-12)8-11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLSGMBNXPVYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 M Tolylcyclopropyl Acetic Acid and Analogues

Advanced Synthetic Strategies

Continuous Flow Methodologies for Chiral Cyclopropane (B1198618) Carboxylic Acids

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chiral cyclopropane carboxylic acids, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. acs.org This approach is particularly beneficial when dealing with volatile reagents or reactions that require high temperatures and pressures, as the small reactor volumes and superior heat and mass transfer mitigate potential hazards. acs.org

A notable example is the Wadsworth-Emmons cyclopropanation of chiral epoxides, which can be performed in a continuous flow setup to produce enantiomerically pure cyclopropane carboxylic acids on a multigram scale. acs.org The process often involves coupling the cyclopropane formation with in-line workup and hydrolysis steps, creating a streamlined and efficient synthesis. acs.org Flow reactors enhance reactivity by maintaining a higher concentration of low-boiling-point reactants in the liquid phase due to reduced headspace. acs.org

Researchers have also developed continuous-flow protocols for synthesizing cyclopropyl (B3062369) carbonyl compounds, which are key precursors to the corresponding carboxylic acids. mdpi.com For instance, the acid-catalyzed rearrangement of 2-hydroxycyclobutanones with aryl thiols can be achieved using a packed-bed reactor containing a reusable solid acid catalyst like Amberlyst-35. mdpi.com This method allows for the multigram, scalable synthesis of cyclopropyl aldehydes and ketones under mild conditions. mdpi.com

Table 1: Examples of Continuous Flow Synthesis for Cyclopropane Derivatives

| Starting Material | Reagents/Catalyst | Product Type | Scale/Yield | Reference |

|---|---|---|---|---|

| Alkyl-substituted chiral epoxides | Wadsworth-Emmons reagents | Chiral cyclopropane carboxylic acids | Up to 100 g scale, good yields | acs.org |

| 2-Hydroxycyclobutanones, Aryl thiols | Amberlyst-35 (solid acid catalyst) | Cyclopropyl carbaldehydes and ketones | Multigram scale, good to excellent yields | mdpi.com |

| Phenylthiophene-2-carboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), then heat | Thieno[2,3-c]isoquinolin-5(4H)-one (via cyclopropyl intermediate) | 2.7 g, 50% overall yield | nih.gov |

Catalytic Systems in Cyclopropylacetic Acid Synthesis

Catalysis is central to the synthesis of cyclopropylacetic acids and their derivatives, with various transition metals enabling highly efficient and selective transformations. Copper, gold, and rhodium are among the most prominent catalysts used for constructing the cyclopropane ring.

Copper-Catalyzed Systems: Copper catalysts are widely used for the cyclopropanation of alkenes. researchgate.netrsc.org Copper(I) N-heterocyclic carbene (NHC) complexes have been employed to modify polymers with ester groups via cyclopropanation using diazoacetates. researchgate.net A significant advancement involves the use of photoredox/copper dual catalysis, which allows for the formal cyclopropanation of olefins through an atom transfer radical addition (ATRA) followed by intramolecular nucleophilic substitution. rsc.org This method is notable for its broad functional group tolerance, including aromatic groups that are challenging for other methods. rsc.org Furthermore, copper catalysis is instrumental in synthesizing versatile building blocks like cyclopropylboronates, which can be readily transformed into a wide array of functional groups. nih.govdicp.ac.cn For example, a copper(I)-bisoxazoline complex can catalyze the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. nih.gov

Gold-Catalyzed Systems: Homogeneous gold catalysis offers a complementary approach to cyclopropanation, often proceeding under mild conditions with high efficiency. rsc.org Gold catalysts, known for their carbophilic π-acidity, can activate alkynes towards cyclization, leading to cyclopropane-containing structures. rsc.org A novel application of gold catalysis is the photosensitized reductive elimination of gold(III) complexes to facilitate the esterification of aryl iodides with carboxylic acids. nih.govacs.org This photoinduced method has been successfully applied to low-molecular-weight carboxylic acids, including cyclopropylacetic acid, to form O-aryl esters with good yields at room temperature. nih.govacs.org

Rhodium-Catalyzed Systems: Dirhodium(II) complexes are exceptionally effective catalysts for the cyclopropanation of alkenes with diazo compounds, a classic and powerful strategy for forming cyclopropane rings. nih.govwikipedia.org Chiral dirhodium catalysts have enabled highly enantioselective cyclopropanations, particularly with donor/acceptor substituted carbenoids derived from aryldiazoacetates. wikipedia.orgnih.gov The choice of the chiral ligand on the rhodium center is critical for achieving high stereoselectivity. Catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-TCPTAD)₄ have proven optimal for different classes of substrates, including electron-deficient alkenes, which are typically challenging. nih.govnih.gov These reactions often proceed with high diastereoselectivity and enantioselectivity (up to 98% ee), providing access to highly functionalized, optically active cyclopropanecarboxylates. nih.govrsc.org

Table 2: Comparison of Catalytic Systems in Cyclopropane Synthesis

| Catalyst Type | Catalyst Example | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Copper | Cu(I)-tBuBOX | Alkenyl boronates, trifluorodiazoethane | Enantioselective synthesis of trifluoromethyl-cyclopropylboronates. | nih.gov |

| Copper | Cu(OAc)₂, 1,10-phenanthroline | Phenols, potassium cyclopropyl trifluoroborate | Chan-Lam cyclopropylation for O- and N-cyclopropyl linkages. | nih.gov |

| Gold | (P, N)-gold(I) catalyst, benzophenone | Aryl iodides, cyclopropylacetic acid | Photosensitized esterification to form O-aryl esters. | nih.govacs.org |

| Rhodium | Rh₂(S-DOSP)₄ | Styrene, TMSE aryldiazoacetates | Optimal for asymmetric cyclopropanation with TMSE diazoesters. | nih.gov |

| Rhodium | Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes, aryldiazoacetates | High enantioselectivity (up to 98% ee) for challenging substrates. | nih.gov |

Derivatization of Cyclopropyl Alkyl Ketones to Cyclopropane Acetic Acid Esters

An alternative synthetic route to cyclopropane acetic acid derivatives involves the derivatization of more readily accessible cyclopropyl alkyl ketones. This strategy circumvents the direct cyclopropanation of an acetic acid synthon.

One effective method involves a 1,2-carbonyl transposition of cyclopropyl alkyl ketones using lead(IV) acetate. researchgate.net This reaction, assisted by perchloric acid in triethyl orthoformate as the solvent, efficiently transforms the ketone into the corresponding cyclopropane acetic acid ethyl ester in a single step. researchgate.net This rearrangement provides a convenient pathway to the desired esterified product.

Another approach utilizes hydrogen borrowing (HB) catalysis to achieve the α-cyclopropanation of ketones, followed by a two-step conversion to the carboxylic acid. acs.org After the initial formation of the α-cyclopropyl ketone, an oxidation step, for example using phthaloyl peroxide, introduces a hydroxyl group. acs.org A subsequent oxidation, such as with ceric ammonium (B1175870) nitrate (B79036) (CAN), cleaves the aromatic ring (if a specific type like pentamethylphenyl is used as a convertible handle) to furnish the final cyclopropyl carboxylic acid. acs.org This sequence offers a versatile method for creating synthetically useful 1,1-substituted spirocyclopropyl acid building blocks. acs.org

Table 3: Methods for Derivatizing Cyclopropyl Ketones to Acetic Acid Esters/Acids

| Starting Material | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Substituted cyclopropyl alkyl ketones | Lead(IV) acetate, perchloric acid, triethyl orthoformate | Substituted cyclopropane acetic acid ethyl esters | One-step 1,2-carbonyl transposition. | researchgate.net |

| α-Cyclopropyl ketones | 1. Phthaloyl peroxide; 2. Ceric ammonium nitrate (CAN) | Cyclopropane carboxylic acids | Two-step sequence involving oxidation and cleavage. | acs.org |

Chemical Reactivity and Mechanistic Studies of 2 1 M Tolylcyclopropyl Acetic Acid Systems

Influence of Cyclopropyl (B3062369) Ring Strain on Reactivity

The cyclopropane (B1198618) ring is characterized by significant angle and torsional strain due to its C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a tendency that is a cornerstone of its chemical reactivity. The presence of substituents can further influence this reactivity.

The reactivity of the cyclopropane ring is also affected by electronic effects. Conjugation of the cyclopropyl group with π-acceptor substituents, such as a carbonyl group, leads to a lengthening of the adjacent C-C bonds and a shortening of the distal bond in the ring. wiley.com This polarization of the C-C bonds can facilitate nucleophilic attack and subsequent ring-opening. bohrium.com In the case of 2-(1-m-tolylcyclopropyl)acetic acid, the tolyl group, an electron-donating group, and the acetic acid moiety, an electron-withdrawing group, both play a role in modulating the electronic properties and, consequently, the reactivity of the cyclopropyl ring.

Decarboxylative Processes in Cyclopropylacetic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for carboxylic acids. In the context of cyclopropylacetic acids, this process can occur through various mechanisms, often intertwined with the reactivity of the cyclopropyl ring.

Concerted and Stepwise Decarboxylation Mechanisms

The decarboxylation of cyclopropylacetic acids can proceed through either a concerted or a stepwise mechanism, with the operative pathway often dependent on factors like temperature and the substitution pattern of the cyclopropane ring. rsc.orgrsc.org

Concerted Mechanism: Some cyclopropylacetic acids have been shown to decompose via a concerted mechanism, which is similar to the pyrolysis of their β,γ-unsaturated counterparts. researchgate.net This pathway is characterized by a single transition state where the carboxyl group is lost simultaneously with a rearrangement of electrons. A key indicator of a concerted mechanism is the observation of a deuterium (B1214612) kinetic isotope effect when the carboxylic acid proton is replaced with deuterium. For instance, the pyrolysis of certain cyclopropylacetic acids exhibits a significant kinetic isotope effect, supporting a concerted pathway.

Stepwise Mechanism: At higher temperatures, a stepwise mechanism can become more favorable. rsc.orgrsc.org This mechanism typically involves an initial ring-opening of the cyclopropane to form a β,γ-unsaturated acid intermediate, which then undergoes decarboxylation. The formation of a ring-opened intermediate is a key distinction from the concerted pathway. For example, the gas-phase decarboxylation of 2',2'-dimethylcyclopropylacetic acid has been shown to proceed by both concerted and stepwise mechanisms, with the stepwise pathway being favored at higher temperatures. rsc.org The decarboxylation of cyclopropylacetic acid itself can also exhibit a stepwise mechanism at elevated temperatures. rsc.orgrsc.org

The competition between these two mechanisms is influenced by the stability of the potential intermediates and the activation energies of the respective pathways. Ring strain can facilitate the initial ring-opening required for the stepwise mechanism, but a lower activation energy for the concerted process can make it the preferred route under milder conditions.

Decarboxylative Rearrangements to Heterocyclic Systems (e.g., Dihydrofurans)

A noteworthy reaction of certain cyclopropylacetic acid derivatives is their thermal decarboxylative rearrangement to form heterocyclic systems like 4,5-dihydrofurans. arkat-usa.orgresearchgate.net This transformation is not a simple decarboxylation but involves a more complex sequence of events.

The proposed mechanism for this rearrangement begins with the thermal ring-opening of the cyclopropyl group adjacent to a carbonyl moiety, leading to the formation of an α-allyl-β-keto acid intermediate. arkat-usa.orgresearchgate.net This intermediate then undergoes a simultaneous decarboxylation and ring closure to yield the 4,5-dihydrofuran derivative. arkat-usa.org It has been demonstrated that this process is not a stepwise decarboxylation followed by a separate rearrangement and cyclization. arkat-usa.org The reaction of cyclopropylacetic acid itself in the presence of persulfates can lead to a ring-opened product, suggesting the involvement of radical intermediates in some decarboxylative processes. rsc.orgnih.gov

The following table summarizes the key aspects of decarboxylation in cyclopropylacetic acids:

| Decarboxylation Pathway | Description | Key Features | Supporting Evidence |

| Concerted Mechanism | Simultaneous loss of CO2 and electron rearrangement. | Single transition state; Deuterium kinetic isotope effect. | Observed in the pyrolysis of some cyclopropylacetic acids. researchgate.net |

| Stepwise Mechanism | Initial ring-opening to a β,γ-unsaturated acid, followed by decarboxylation. | Favored at higher temperatures; Involves an intermediate. | Gas-phase decarboxylation of substituted cyclopropylacetic acids. rsc.orgrsc.org |

| Decarboxylative Rearrangement | Ring-opening to an α-allyl-β-keto acid intermediate, followed by simultaneous decarboxylation and cyclization. | Formation of heterocyclic products like dihydrofurans. | Thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid. arkat-usa.orgresearchgate.net |

Cyclopropane Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, leading to the formation of acyclic products. These ring-opening reactions are a fundamental aspect of the chemistry of cyclopropyl compounds.

Regioselectivity and Stereoselectivity in Ring Cleavage

The regioselectivity of cyclopropane ring-opening refers to which of the three C-C bonds is cleaved, while stereoselectivity describes the stereochemical outcome of the reaction. These factors are highly dependent on the substituents present on the ring and the reaction conditions.

In aryl-substituted cyclopropanes, photoredox-catalyzed ring-opening can occur with high regioselectivity. bohrium.com The initial single-electron transfer (SET) oxidation of the aryl group generates a radical cation, which activates the cyclopropane ring and directs nucleophilic attack to a specific position, leading to 1,3-difunctionalization. bohrium.com The stereoselectivity of these reactions can also be high, with some transformations proceeding through an SN2-like pathway. bohrium.com

For vinylcyclopropanes, palladium-catalyzed hydrogenation can lead to highly regioselective reductive ring opening. acs.org The selectivity of bond cleavage depends on whether the substituents on the vinylcyclopropane (B126155) can coordinate to the palladium catalyst. acs.org Similarly, the ring opening of cyclopropyl tosylates can proceed in a disrotatory manner, with the stereochemistry of the products being dictated by the concerted departure of the leaving group and the ring opening. tue.nl

Acid-Mediated and Catalytic Ring Opening Transformations

Both acids and metal catalysts can effectively promote the ring-opening of cyclopropanes.

Acid-Mediated Ring Opening: Strong acids can induce the ring-opening of cyclopropyl ketones to form 4,5-dihydrofurans. arkat-usa.org The acid-catalyzed isomerization of 1-(1'-cycloalkenyl)cyclopropyl sulfonates also proceeds readily, with the ease of ring opening attributed to the presence of an alkyl substituent on the cycloalkenyl group. nih.gov The mechanism of acid-catalyzed ring-opening can involve either an SN1-like pathway with the formation of a carbocation intermediate or an SN2-like pathway with backside attack by a nucleophile. beilstein-journals.org

Catalytic Ring Opening: Transition metal catalysts, particularly palladium, are widely used to effect cyclopropane ring-opening reactions. Palladium(0) catalysts can promote the ring opening of 1-(1'-cycloalkenyl)cyclopropyl tosylates for the synthesis of 1,3-dienylamines. nih.gov Palladium complexes can also catalyze the highly selective ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones to afford various heterocyclic products, including 4H-pyrans and furans. acs.org The regioselectivity of these catalytic reactions can be controlled by the choice of catalyst and reaction conditions. acs.org Lewis acids are also effective catalysts for the ring-opening of donor-acceptor cyclopropanes, often leading to [3+2] cycloaddition reactions. uni-regensburg.de

The following table provides an overview of cyclopropane ring-opening reactions:

| Reaction Type | Conditions | Key Features | Products |

| Photoredox-Catalyzed | Visible light, photocatalyst | Regioselective and stereoselective 1,3-difunctionalization. bohrium.com | Diverse functionalized acyclic compounds. bohrium.com |

| Palladium-Catalyzed Hydrogenation | Pd/C, H2 | Highly regioselective reductive ring opening of vinylcyclopropanes. acs.org | Saturated acyclic compounds. acs.org |

| Acid-Mediated | Strong acids (e.g., HCl) or Lewis acids | Can proceed via SN1 or SN2-like mechanisms. arkat-usa.orgbeilstein-journals.org | Dihydrofurans, functionalized acyclic compounds. arkat-usa.orgnih.gov |

| Palladium(0)-Catalyzed | Pd(0) complexes | Ring-opening of cyclopropyl tosylates and ketones. nih.govacs.org | Dienes, pyrans, furans. nih.govacs.org |

Reactivity of the Acetic Acid Moiety and its Derivatives

The reactivity of the acetic acid moiety in this compound and related cyclopropyl carboxylic acid systems is centered around the carboxyl group and the adjacent α-carbon. The presence of the sterically demanding and electronically unique cyclopropyl group, substituted with an m-tolyl group, can influence the accessibility and reactivity of these functional positions.

Esterification and Amidation Reactions of Cyclopropyl Carboxylic Acids

The carboxylic acid functional group is readily converted into esters and amides, which are crucial intermediates in the synthesis of more complex molecules.

Esterification Reactions

Esterification of carboxylic acids is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netmasterorganicchemistry.comchemguide.co.uk This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Alternative methods for esterification that avoid strong acidic conditions and can be useful for sensitive substrates include the use of acid anhydrides or acyl chlorides, which react readily with alcohols. chemguide.co.ukbyjus.com

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Catalyst/Conditions | Byproducts | Reference |

| Fischer Esterification | Alcohol | H₂SO₄, TsOH, or other strong acid; heat | Water | researchgate.netmasterorganicchemistry.comchemguide.co.uk |

| From Acyl Chlorides | Alcohol | Base (e.g., pyridine, triethylamine) | HCl | chemguide.co.ukbyjus.com |

| From Acid Anhydrides | Alcohol | Often requires warming | Carboxylic acid | chemguide.co.uk |

| Steglich Esterification | Alcohol, DCC | DMAP | Dicyclohexylurea | nih.gov |

Amidation Reactions

The formation of amides from carboxylic acids typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. fishersci.itlibretexts.org Direct reaction of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com

Common methods for amidation include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide. fishersci.itlibretexts.org

Coupling Reagents: A wide variety of coupling reagents have been developed, particularly in the field of peptide synthesis, that activate the carboxylic acid in situ. Examples include carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yields. fishersci.it Other modern coupling reagents include HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). fishersci.it

Boron-based Catalysts: Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a greener and more atom-economical approach. orgsyn.org These reactions are typically carried out at elevated temperatures in a suitable solvent.

While specific examples for this compound are not detailed in the literature, the general reactivity of cyclopropylacetic acids suggests that these standard amidation protocols would be applicable. organic-chemistry.org

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Method | Activating/Coupling Reagent | Additives/Base | Solvent | Reference |

| Acyl Chloride Route | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyridine or triethylamine | Aprotic solvents (e.g., DCM, THF) | fishersci.itlibretexts.org |

| Carbodiimide Coupling | DCC or EDC | HOBt, HOAt, DIEA, or TEA | DMF, DCM | fishersci.it |

| Phosphonium Reagents | PyBOP, BOP | DIEA or other non-nucleophilic base | DMF | fishersci.it |

| Boric Acid Catalysis | Boric acid (B(OH)₃) | - | Toluene (B28343), Xylene (reflux) | orgsyn.org |

Functional Group Transformations Alpha to the Carboxyl Group

The α-carbon of carboxylic acid derivatives, being adjacent to the electron-withdrawing carbonyl group, can be functionalized through various reactions, typically proceeding via an enol or enolate intermediate. libretexts.org

α-Halogenation

The α-halogenation of carboxylic acids can be achieved under specific conditions. The Hell-Volhard-Zelinsky reaction, for example, involves the treatment of a carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). libretexts.org The reaction proceeds through the in-situ formation of an acyl halide, which more readily enolizes and reacts with the halogen. Subsequent hydrolysis of the α-halo acyl halide yields the α-halo carboxylic acid. libretexts.org

For cyclopropylacetic acid derivatives, this reaction would introduce a halogen atom at the carbon adjacent to the cyclopropyl ring. However, the stability of the cyclopropyl ring under these conditions would need to be considered, as some radical-based reactions involving cyclopropylacetic acid have been shown to induce ring-opening. acs.orgresearchgate.net

α-Hydroxylation

Direct α-hydroxylation of β-dicarbonyl compounds, which share some reactivity patterns with carboxylic acids, has been achieved using molecular oxygen in the presence of catalysts like cerium(III) chloride. researchgate.net For simple carboxylic acids, direct α-hydroxylation is less common. However, an α-halo carboxylic acid, synthesized as described above, could potentially be converted to an α-hydroxy acid via nucleophilic substitution with a hydroxide (B78521) source.

α-Amination

The synthesis of α-amino acids is a significant area of research. For cyclopropylacetic acid systems, methods for introducing an amino group at the α-position have been explored. nih.govontosight.ai One approach involves the electrophilic azidation of a lithium enolate of a cyclopropylacetic acid derivative, followed by reduction of the resulting azide (B81097). csic.es Another strategy for synthesizing α-amino cyclopropylacetic acids involves the reaction of cyclopropaneacetonitrile with ammonia (B1221849) followed by hydrolysis, or the reaction of cyclopropaneacetic acid with ammonia. ontosight.ai

Table 3: Potential α-Functionalization Reactions of Cyclopropylacetic Acid Systems

| Transformation | Reagents | Key Intermediate | Potential Product | Reference |

| α-Halogenation | Br₂ or Cl₂, cat. PBr₃ or PCl₃ | Acyl halide enol | 2-Halo-2-(1-m-tolylcyclopropyl)acetic acid | libretexts.org |

| α-Hydroxylation | 1. α-Halogenation2. Hydrolysis (e.g., OH⁻) | α-Halo acid | 2-Hydroxy-2-(1-m-tolylcyclopropyl)acetic acid | libretexts.org |

| α-Amination | 1. Base, then electrophilic azide2. Reduction | Enolate, α-Azido acid | 2-Amino-2-(1-m-tolylcyclopropyl)acetic acid | csic.es |

Stereochemical Investigations of 2 1 M Tolylcyclopropyl Acetic Acid

Analysis of Stereoisomers and Chirality in Substituted Cyclopropanes

Substituted cyclopropanes, such as 2-(1-m-Tolylcyclopropyl)acetic acid, can exhibit complex stereoisomerism. The presence of chiral centers, which are carbon atoms attached to four different groups, can lead to the existence of multiple stereoisomers. libretexts.orgyoutube.com The number of possible stereoisomers can be estimated by the 2^n rule, where 'n' is the number of chiral centers. youtube.comkhanacademy.org However, the presence of symmetry elements, such as a plane of symmetry, can reduce the actual number of unique stereoisomers, leading to the formation of meso compounds, which are achiral despite having chiral centers. youtube.commsu.edu

In the case of this compound, the carbon atom of the cyclopropane (B1198618) ring attached to the m-tolyl group and the acetic acid moiety is a chiral center. This gives rise to the possibility of enantiomers, which are non-superimposable mirror images of each other. libretexts.org The specific arrangement of the substituents around this chiral center determines the absolute configuration, designated as either (R) or (S).

The analysis of stereoisomers in substituted cyclopropanes often involves spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and chiral chromatography to separate and identify the different stereoisomers. cdnsciencepub.com The stereochemical course of reactions involving cyclopropanes, such as additions or ring-opening, is crucial for understanding the reaction mechanism and can be stereospecific, proceeding with either retention or inversion of configuration at the reacting carbon centers. cdnsciencepub.com

Control of Stereochemistry in Synthetic Pathways

The ability to control the three-dimensional arrangement of atoms during a chemical synthesis is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect. numberanalytics.com

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org In the context of synthesizing substituted cyclopropanes, diastereoselectivity can be achieved by various strategies. One common approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org

Another strategy is substrate-controlled diastereoselection, where the existing stereochemistry in a molecule influences the stereochemistry of newly formed chiral centers. For instance, in the reduction of a cyclic β-enamino ester, the stereochemistry of the resulting pyrrolidine (B122466) is influenced by the starting material and the reducing agent used. analis.com.my Similarly, in silyl-Prins cyclization reactions, the stereoselectivity can be controlled by the choice of Lewis acid and reaction conditions. uva.es The synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones demonstrates how varying acid catalysts and solvent conditions can control the diastereomeric ratio of the products. mdpi.com The introduction of boron groups into cyclopropane structures also allows for highly diastereoselective transformations. nih.gov

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. beilstein-journals.org This is often accomplished using chiral catalysts, which are chiral molecules that can influence the stereochemical outcome of a reaction without being consumed in the process. nih.gov

Several powerful methods for the enantioselective synthesis of cyclopropanes have been developed. The Michael Initiated Ring Closure (MIRC) reaction is a prominent strategy that allows for the synthesis of chiral cyclopropanes with high stereoselectivity. rsc.org This method can be catalyzed by various chiral catalysts, including prolinol derivatives and cinchonidine-derived bifunctional ureas. rsc.org

Transition metal-catalyzed reactions are also widely used for enantioselective cyclopropanation. rsc.org For example, rhodium and copper catalysts are effective in decomposing diazo compounds to generate carbenes that can then add to alkenes to form cyclopropanes. rsc.org The enantioselectivity of these reactions can be controlled by using chiral ligands that coordinate to the metal center. nih.gov

More recently, nonheme iron enzymes have been shown to catalyze nitroalkane cyclopropanation with stereodivergent outcomes, meaning that different enzymes can produce different stereoisomers of the cyclopropane product. nih.gov This highlights the potential of biocatalysis in achieving high levels of stereocontrol. The ZACA (Zr-catalyzed asymmetric carboalumination of alkenes) reaction, in combination with lipase-catalyzed acetylation, provides a powerful tool for the synthesis of chiral compounds with very high enantiomeric purity. nih.gov

Conformational Dynamics of Cyclopropylacetic Acid Structures

The three-membered ring of cyclopropane is highly strained, which significantly influences its conformational properties. The substituents on the cyclopropane ring are held in relatively fixed positions, but some degree of conformational flexibility still exists. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, are valuable tools for studying the conformational dynamics of molecules like this compound. nih.gov These simulations can provide insights into the different stable conformations a molecule can adopt and the energy barriers between them. nih.gov For instance, MD simulations have been used to study the binding of ligands to G protein-coupled receptors, revealing that ligands can adopt different conformations within the binding pocket. nih.gov

The conformational analysis of cyclopropylacetic acid derivatives is important for understanding their interactions with biological targets. The specific conformation of the cyclopropylacetic acid moiety can influence its ability to fit into a receptor's binding site and form key interactions, such as hydrogen bonds or hydrophobic interactions. uq.edu.au The presence of a cyclopropyl (B3062369) substituent can also lead to unique reactivity, such as the cyclopropylcarbinyl (CPC)-to-homoallylic radical rearrangement observed in the gas-phase thermal reactions of certain bicyclic compounds. mdpi.comresearchgate.net

Theoretical and Computational Studies on Cyclopropylacetic Acid Analogues

Quantum Chemical Calculations of Cyclopropane (B1198618) Ring Electronic Structure

The electronic structure of the cyclopropane ring is fundamentally different from that of acyclic alkanes or larger cycloalkanes. High-level quantum chemical calculations have been instrumental in describing its unique bonding, which is often characterized by "bent" or "banana" bonds. The C-C bonds in cyclopropane are formed from orbitals with significant p-character, resulting in electron density located outside the internuclear axes. This feature makes the ring susceptible to reactions with electrophiles and gives it some characteristics of a π-system.

High-level quantum chemical calculations, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, have provided precise values for the equilibrium geometry of the parent cyclopropane molecule. These calculations are in excellent agreement with experimental data, resolving long-standing questions about its structure.

| Parameter | CCSD(T)/cc-pVQZ acs.org | Experimental acs.org |

| C-C bond length (rₑ) | 1.5019 Å | 1.5030(10) Å |

| C-H bond length (rₑ) | 1.0781 Å | 1.0786(10) Å |

| H-C-H angle (∠) | 114.81° | 114.97(10)° |

| A comparison of calculated and experimental equilibrium structural parameters for cyclopropane. |

When a tolyl group is attached to the cyclopropane ring, as in 2-(1-m-Tolylcyclopropyl)acetic acid, it significantly perturbs the electronic structure. The aryl group can engage in electronic communication with the cyclopropane ring through conjugation. This interaction involves the Walsh orbitals of the cyclopropane ring and the π-system of the aryl substituent. Quantum chemical calculations on arylcyclopropanes have shown that this interaction affects the charge distribution and the stability of intermediates and transition states in reactions. acs.org For instance, studies on arylcyclopropane cation radicals reveal that substituents on the aryl ring have substantial electronic effects on reaction rates and regiochemistry. acs.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. mit.eduims.ac.jp For analogues of this compound, these studies have been crucial in understanding the mechanisms of their diverse reactions, particularly ring-opening transformations.

Depending on the substitution pattern and reaction conditions, arylcyclopropanes can react through different pathways. Density Functional Theory (DFT) calculations have been employed to distinguish between these mechanisms. For example, in the acid-catalyzed hydroarylation of cyclopropanes, two distinct pathways have been computationally modeled rsc.org:

Sₙ1-type Mechanism: For electron-rich arylcyclopropanes, the reaction proceeds through a carbocation intermediate formed by protonation and subsequent ring-opening. The calculations help to map the energy profile of this pathway.

Homo-conjugate Addition: For cyclopropanes bearing a carbonyl group (like a cyclopropyl (B3062369) ketone, an analogue of the subject compound), DFT calculations support a mechanism involving a homo-conjugate addition of the nucleophile to the protonated ketone. This pathway avoids a discrete carbocation and proceeds through a different transition state. rsc.org

The transition state is the fleeting, high-energy structure that connects reactants and products, and its properties determine the reaction rate. mit.eduims.ac.jp Computational methods can calculate the geometry and energy of these elusive states. In the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aldehydes, a close analogue system, the transition state for the key cyclopropane ring-opening step has been modeled using DFT (B3LYP/6-31G(d)/LanL2DZ). mdpi.com This calculation revealed an activation barrier of 14.56 kcal/mol for the electrophilic attack that triggers the ring opening. mdpi.com Similarly, transition states for the Ni(0)-catalyzed rearrangement of aryl-substituted vinylcyclopropanes have been computationally characterized, providing a detailed mechanistic picture that explains the observed reactivity. nih.gov

| Reaction Type | System Studied | Computational Method | Key Findings | Reference(s) |

| Ring-Opening Hydroarylation | Arylcyclopropanes & Cyclopropylketones | DFT | Elucidation of two competing pathways: Sₙ1-type and homo-conjugate addition. | rsc.org |

| Lewis Acid-Mediated Reaction | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | DFT (B3LYP) | Characterization of the transition state for cyclopropane ring-opening. | mdpi.com |

| Sₙ2 Reaction | Arylcyclopropane Cation Radicals | Quantum Chemical Calculations | Stereospecific reaction with inversion of configuration confirmed via transition state analysis. | acs.org |

| Vinylcyclopropane (B126155) Rearrangement | Phenyl-substituted vinylcyclopropanes | DFT (B3LYP) | Detailed mechanism and transition states for Ni(0)-catalyzed rearrangement proposed. | nih.gov |

| A summary of computational studies on reaction pathways for cyclopropane analogues. |

Prediction of Reactivity and Selectivity through Computational Methods

Beyond explaining observed phenomena, computational chemistry can predict the reactivity and selectivity of new reactions. acs.orgnih.gov By calculating and comparing the activation energies for different possible reaction channels, chemists can forecast the most likely product.

For arylcyclopropane derivatives, a classic tool for studying reactivity is the Hammett plot, which correlates reaction rates with the electronic properties of substituents on the aryl ring. Computational studies provide a powerful complement to these experimental analyses. In the ring-opening hydroarylation of para-substituted aryl cyclopropyl ketones, a Hammett plot of relative reaction rates versus the Hammett substituent parameter (σ) showed a strong linear relationship. rsc.org This experimental finding was supported by DFT calculations of the transition state energies, confirming that electron-donating groups accelerate the reaction. rsc.org

In other cases, more complex, nonlinear Hammett relationships are observed. acs.org For the ring-opening of cyclopropanes with aryl substituents at the C2 position, parabolic Hammett plots have been reported. researchgate.net This type of plot, where both strong electron-donating and strong electron-withdrawing groups accelerate the reaction relative to unsubstituted analogues, indicates a change in the rate-determining step or the nature of the transition state across the substituent series. Computational modeling is essential to unraveling the underlying electronic effects that cause such behavior.

The predictive power of these methods is also highlighted in transition-metal-catalyzed reactions. In the Ni(0)-catalyzed vinylcyclopropane–cyclopentene rearrangement, a Hammett plot for aryl-substituted substrates yielded a small positive ρ value of +0.11. nih.gov This small value, corroborated by computational analysis, suggested that zwitterionic or radical mechanisms with significant charge buildup are not major contributors, providing crucial mechanistic insight. nih.gov Thus, the synergy between experimental kinetics and computational modeling allows for a robust, quantitative understanding of reactivity and selectivity in the chemistry of this compound and its analogues.

Role of 2 1 M Tolylcyclopropyl Acetic Acid in Organic Synthesis and Advanced Materials

Utility as a Precursor and Building Block in Complex Molecule Synthesis

The inherent strain of the cyclopropane (B1198618) ring and the functionality of the carboxylic acid group make 2-(1-m-Tolylcyclopropyl)acetic acid a valuable precursor in the synthesis of more intricate molecular architectures. Its structure allows for a variety of chemical transformations, enabling the construction of diverse and complex molecules.

Construction of Carbocyclic and Heterocyclic Systems

The development of synthetic routes to carbocyclic and heterocyclic frameworks is a cornerstone of organic chemistry, often driven by the need for novel compounds in drug discovery and materials science. nih.govnih.govnih.gov The unique reactivity of cyclopropyl-containing compounds can be harnessed for ring-opening and ring-expansion reactions, providing access to larger and more complex ring systems. For instance, under specific reaction conditions, the three-membered ring can undergo cleavage and subsequent rearrangement to form five- or six-membered carbocycles.

Furthermore, the carboxylic acid functionality of this compound serves as a handle for the introduction of heteroatoms, facilitating the synthesis of heterocyclic compounds. ekb.egbeilstein-journals.orgresearchgate.net For example, condensation reactions with amines or other nucleophiles can lead to the formation of nitrogen- or oxygen-containing rings, respectively. The strategic use of this building block allows for the creation of a variety of heterocyclic scaffolds, which are prevalent in many biologically active molecules. ekb.egbeilstein-journals.org

Synthesis of Diversified Chemical Scaffolds

The concept of scaffold diversity is crucial in the generation of compound libraries for high-throughput screening in drug discovery. nih.govcam.ac.uk The tolyl and cyclopropyl (B3062369) groups of this compound provide a foundation for creating a wide array of structurally distinct molecules. mdpi.com By modifying the aromatic ring, the cyclopropane unit, or the carboxylic acid group, a multitude of derivatives can be synthesized. This diversification can be achieved through various organic reactions, such as substitution, coupling, and functional group interconversion. The ability to generate a diverse set of molecular frameworks from a single precursor is highly valuable in the exploration of chemical space for new bioactive compounds. whiterose.ac.ukwhiterose.ac.uk

Development of New Synthetic Methodologies Utilizing Cyclopropylacetic Acid Motifs

The unique chemical properties of the cyclopropylacetic acid moiety have spurred the development of novel synthetic methods. rsc.org For example, the strain energy of the cyclopropane ring can be exploited to drive reactions that would otherwise be thermodynamically unfavorable. Researchers have explored the use of radical-mediated reactions where the cyclopropylmethyl radical can undergo ring-opening, leading to the formation of homoallylic radicals. This reactivity has been utilized in cascade reactions to construct complex polycyclic systems. rsc.org

Moreover, the development of catalytic methods for the asymmetric synthesis of cyclopropane derivatives has been an active area of research. These methods often employ chiral catalysts to control the stereochemistry of the cyclopropanation reaction, leading to enantiomerically enriched products that are valuable for the synthesis of chiral drugs and other fine chemicals.

Integration into Advanced Materials Synthesis

The incorporation of specific molecular building blocks into polymers and other materials can impart unique properties. While direct research on the integration of this compound into advanced materials is not extensively documented, the structural features of this compound suggest potential applications. For instance, the rigid cyclopropyl group could be used to control the morphology and mechanical properties of polymers.

Furthermore, the tolyl group offers a site for further functionalization, allowing for the attachment of the molecule to polymer backbones or surfaces. The carboxylic acid group can also be used for surface modification or to participate in polymerization reactions. The potential for this molecule to influence the properties of materials makes it an interesting candidate for future research in materials science. For example, related cyclopropane-containing compounds have been investigated for their potential use in the development of novel anticonvulsant agents, suggesting that the structural motif may have broader applications in medicinal chemistry and materials science. mdpi.com

Future Research Directions and Emerging Paradigms in Cyclopropylacetic Acid Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 1-aryl-1-cyclopropylacetic acid motif is a key challenge. Modern organometallic catalysis offers a powerful toolbox to address this, moving beyond classical methods. Future research will likely focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and functional group tolerance for the synthesis of compounds like 2-(1-m-Tolylcyclopropyl)acetic acid.

Palladium- and rhodium-catalyzed reactions have shown considerable promise in the synthesis of substituted cyclopropanes. researchgate.netresearchgate.net For instance, palladium-catalyzed cross-coupling reactions of aryl halides with cyclopropylmagnesium bromide, facilitated by zinc halide additives, provide a scalable route to aryl-substituted cyclopropanes. organic-chemistry.org This methodology could be adapted for the synthesis of the tolyl-substituted core of the target molecule. Similarly, rhodium(II) catalysts are highly effective in promoting cyclopropanation reactions of alkenes with diazo compounds. nih.gov The choice of rhodium catalyst can significantly influence the regioselectivity of the reaction, a feature that can be exploited in the synthesis of complex cyclopropane (B1198618) derivatives. nih.gov

Future investigations will likely explore a broader range of transition metal catalysts, including those based on copper, gold, and iron, which may offer complementary reactivity and cost advantages. The development of catalysts that can facilitate the direct C-H functionalization of toluene (B28343) with a cyclopropylacetic acid synthon would represent a significant step forward in terms of atom and step economy.

| Catalytic System | Description | Potential Application for this compound Synthesis |

| Palladium(II) Acetate / Tri-tert-butylphosphine | Catalyzes the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of ZnBr₂. organic-chemistry.org | Coupling of m-tolyl bromide with a suitable cyclopropylacetic acid precursor. |

| Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄) | Effective catalysts for the cyclopropanation of alkenes with diazoacetates. nih.gov | Reaction of a tolyl-substituted alkene with a diazoacetate derivative. |

| Copper(I) Iodide / N,N-Dimethylglycine | Catalyzes intramolecular coupling of aryl iodides with thiols, suggesting potential for C-C bond formation. researchgate.net | Adaptation for intramolecular cyclization to form the cyclopropane ring. |

| Cobalt(II)-Porphyrin Complexes | Mediate asymmetric radical cyclopropanation of alkenes with diazo compounds. nih.gov | Enantioselective synthesis of chiral this compound. |

Advancements in Stereocontrol and Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their stereochemistry. As such, the development of methods for the stereocontrolled and enantioselective synthesis of this compound is of paramount importance. This is a rapidly evolving area of research, with significant progress being made in asymmetric catalysis.

One promising approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. rsc.orgacs.orgacs.org For example, a chiral auxiliary attached to the acetic acid moiety could be used to control the facial selectivity of a cyclopropanation reaction.

A more elegant and efficient strategy is the use of chiral catalysts. Chiral rhodium(II) complexes, for instance, have been successfully employed in the asymmetric cyclopropanation of alkenes with diazo compounds, achieving high levels of enantioselectivity. nih.govnobelprize.org The catalyst's chiral ligands create a chiral environment around the reactive metal center, which discriminates between the two prochiral faces of the alkene. Similarly, cobalt-based metalloradical catalysis has emerged as a powerful tool for asymmetric radical cyclopropanation, offering a complementary approach to traditional methods. nih.gov

Future research in this area will likely focus on the design of new and more effective chiral ligands and catalysts. The goal is to develop systems that can provide high enantioselectivity for a broad range of substrates under mild reaction conditions. The use of computational modeling will be instrumental in understanding the mechanism of stereoselection and in the rational design of new catalysts.

| Approach | Description | Potential for this compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. rsc.orgacs.orgacs.org | An auxiliary on the acetic acid moiety could control the diastereoselectivity of cyclopropanation. |

| Chiral Rhodium(II) Catalysts | Rhodium complexes with chiral ligands (e.g., derived from amino acids) catalyze enantioselective cyclopropanation. nih.govnobelprize.org | Direct enantioselective synthesis from a tolyl-substituted alkene and a diazoacetate. |

| Cobalt(II)-Based Metalloradical Catalysis | Utilizes chiral porphyrin ligands to achieve asymmetric radical cyclopropanation. nih.gov | Offers an alternative enantioselective route with a different mechanistic pathway. |

| Organocatalysis | The use of small, chiral organic molecules to catalyze enantioselective transformations. nih.gov | Potential for the enantioselective functionalization of a pre-formed cyclopropane ring. |

Innovative Applications as Synthetic Intermediates

The rigid cyclopropane ring and the presence of both an aryl group and a carboxylic acid functionality make this compound a valuable building block for the synthesis of more complex molecules. The unique conformational constraints imposed by the cyclopropane ring can be exploited to design molecules with specific three-dimensional shapes, which is crucial for their interaction with biological targets. acsgcipr.org

Cyclopropylacetic acid derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active compounds. cymitquimica.comlookchem.com For example, they have been incorporated into the structure of potent diuretics and nicotinic acid receptor agonists. lookchem.comnih.gov The tolyl group in this compound can be further functionalized, providing access to a wide range of derivatives with diverse properties.

Future research will undoubtedly uncover new and innovative applications for this versatile building block. Its use in the synthesis of novel agrochemicals, materials, and pharmaceutical agents is an active area of investigation. The development of new reactions that selectively transform the cyclopropane ring or the carboxylic acid group will further expand the synthetic utility of this compound. For instance, ring-opening reactions of the cyclopropane can lead to the formation of other carbocyclic or heterocyclic systems. snnu.edu.cn

| Application Area | Description | Relevance of this compound |

| Pharmaceuticals | The cyclopropane motif is present in numerous drugs, where it often serves to lock the molecule in a bioactive conformation. acsgcipr.orglookchem.com | Potential precursor for novel therapeutics, such as anti-inflammatory agents or enzyme inhibitors. nih.gov |

| Agrochemicals | Cyclopropane-containing compounds are found in a number of pesticides and herbicides. lookchem.com | Could serve as a scaffold for the development of new crop protection agents. |

| Materials Science | The rigid nature of the cyclopropane ring can be used to create materials with specific structural properties. | Incorporation into polymers or liquid crystals could lead to materials with novel properties. |

| Complex Molecule Synthesis | Serves as a versatile building block for the construction of more elaborate molecular architectures. researchgate.netmedcraveonline.com | The combination of the cyclopropane, aryl, and carboxylic acid groups offers multiple points for further chemical modification. |

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes. The goal is to design reactions that are more environmentally benign, by reducing waste, using less hazardous materials, and improving energy efficiency. acs.orgwikipedia.orgepa.gov The synthesis of this compound provides an excellent case study for the application of these principles.

One of the key tenets of green chemistry is atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. wordpress.comnwnu.edu.cn Catalytic reactions are inherently more atom-economical than stoichiometric reactions. Future research will focus on developing catalytic cycles for the synthesis of this compound that maximize atom economy.

The use of greener solvents is another important aspect of sustainable chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The development of cyclopropanation reactions that can be carried out in water, ionic liquids, or even under solvent-free conditions would represent a significant advance. researchgate.netthieme-connect.dersc.orgrsc.org

Furthermore, the exploration of alternative energy sources, such as microwave irradiation, ultrasound, and mechanochemistry (grinding), can lead to faster reaction times and reduced energy consumption. researchgate.netthieme-connect.de Biocatalysis, using enzymes to carry out chemical transformations, offers the potential for highly selective and environmentally friendly syntheses. researchgate.neteuropa.euunipd.it The use of mycolic acid cyclopropane synthase enzymes, for example, represents a promising green alternative to traditional chemical methods for cyclopropanation. europa.eu

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Designing catalytic reactions that maximize the incorporation of all reactant atoms into the final product. wordpress.comnwnu.edu.cn |

| Safer Solvents | Replacing traditional volatile organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. researchgate.netthieme-connect.dersc.orgrsc.orgfrontiersin.org |

| Energy Efficiency | Utilizing alternative energy sources like microwaves, ultrasound, or mechanochemistry to reduce energy consumption. researchgate.netthieme-connect.deresearchgate.net |

| Catalysis | Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. acsgcipr.orgresearchgate.net |

| Biocatalysis | Using enzymes, such as mycolic acid cyclopropane synthases, for highly selective and environmentally benign cyclopropanation. researchgate.neteuropa.euunipd.it |

| Photocatalysis | Using light to drive chemical reactions, often under mild conditions. researchgate.netthieme-connect.de |

Q & A

Q. What are the established synthetic routes for 2-(1-m-Tolylcyclopropyl)acetic acid that ensure stereochemical integrity?

Synthesis of this compound requires precise control over cyclopropane ring formation and acetic acid moiety attachment. Key methodologies include:

- Cyclopropanation via Simmons-Smith reactions : This method uses diiodomethane and a zinc-copper couple to generate carbene intermediates, enabling cyclopropane ring formation while preserving stereochemistry .

- Stereoselective alkylation : Protecting groups (e.g., tert-butyl esters) are employed to prevent racemization during nucleophilic substitution at the cyclopropane carbon .

- Catalytic asymmetric synthesis : Chiral catalysts, such as rhodium complexes with bisphosphine ligands, can induce enantioselectivity in cyclopropane formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- X-ray crystallography : Single-crystal X-ray diffraction provides atomic-level resolution of the cyclopropane ring geometry and substituent orientation. Software like SHELX is critical for refining crystallographic data .

- NMR spectroscopy : - and -NMR detect cyclopropane ring strain (e.g., characteristic proton resonances at δ 1.2–2.5 ppm) and confirm acetic acid moiety connectivity .

- FT-IR and mass spectrometry : Carboxylic acid O-H stretches (~2500–3300 cm) and molecular ion peaks validate functional groups and molecular weight .

Q. How do researchers assess the binding affinity of this compound with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time interactions between the compound and immobilized proteins (e.g., enzymes), providing association/dissociation rates .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) by monitoring heat changes during ligand-protein interactions .

- Fluorescence polarization assays : Track competitive displacement of fluorescent probes from target binding sites to calculate inhibition constants (K) .

Advanced Research Questions

Q. What experimental strategies address stereochemical inconsistencies in the synthesis of cyclopropane-containing analogs like this compound?

- Chiral auxiliaries : Temporarily introduce enantiopure groups (e.g., Evans oxazolidinones) to enforce stereochemical control during cyclopropane formation, followed by auxiliary removal .

- Dynamic kinetic resolution : Use transition-metal catalysts (e.g., Pd or Ru) to equilibrate diastereomers during synthesis, favoring the desired stereoisomer .

- Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomeric salts to isolate enantiopure products .

Q. How can researchers resolve contradictions in crystallographic data for cyclopropane derivatives using software like SHELX?

- Twinning refinement : SHELXL’s TWIN and BASF commands correct for crystal twinning, which is common in cyclopropane derivatives due to strained geometries .

- Hydrogen bond network analysis : SHELXPRO identifies intermolecular interactions (e.g., O-H···O) that stabilize crystal packing, resolving ambiguities in unit cell parameters .

- Validation tools : Programs like PLATON check for missed symmetry or disorder, ensuring accurate refinement of cyclopropane ring torsional angles .

Q. What advanced computational models predict the conformational stability of this compound in different environments?

- Density Functional Theory (DFT) : Calculates energy minima for cyclopropane ring puckering and substituent orientations, validated against experimental X-ray data .

- Molecular Dynamics (MD) simulations : Simulate solvent effects (e.g., aqueous vs. lipid bilayer) on compound stability, identifying aggregation-prone conformations .

- QSPR models : Relate molecular descriptors (e.g., polar surface area, logP) to bioavailability, guiding structural modifications for enhanced pharmacokinetics .

Data Contradiction Analysis

Example : Discrepancies in reported cyclopropane bond lengths (1.50–1.55 Å in X-ray studies vs. 1.47–1.49 Å in DFT models ) may arise from:

- Crystal packing effects : Intermolecular forces compress bond lengths in solid-state structures.

- Theoretical approximations : DFT’s basis set limitations underestimate electron density in strained rings.

Resolution : Compare multiple datasets (e.g., neutron diffraction for precise H-atom positions) and apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.